

Technical Support Center: Synthesis of Isopropyl 2-bromo-2-methylpropanoate

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Compound of Interest

Compound Name: *Isopropyl 2-bromo-2-methylpropanoate*

Cat. No.: *B1304831*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of **Isopropyl 2-bromo-2-methylpropanoate** synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing **Isopropyl 2-bromo-2-methylpropanoate**?

A1: The most common and direct method for synthesizing **Isopropyl 2-bromo-2-methylpropanoate** is through the Fischer esterification of 2-bromo-2-methylpropanoic acid with isopropanol.^[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

Q2: What are the key physical and chemical properties of **Isopropyl 2-bromo-2-methylpropanoate**?

A2: **Isopropyl 2-bromo-2-methylpropanoate** is a colorless to pale yellow liquid.^[2] Key properties are summarized in the table below.

Property	Value
CAS Number	51368-55-9
Molecular Formula	C ₇ H ₁₃ BrO ₂
Molecular Weight	209.08 g/mol
Boiling Point	168-170 °C[1]
Density	1.24 g/cm ³ at 20 °C
Flash Point	56-63 °C[1]
Purity (typical)	>97.0% (GC)[3]

Q3: What are the main applications of **Isopropyl 2-bromo-2-methylpropanoate**?

A3: This compound is a versatile intermediate in organic synthesis. It is notably used as a key building block in the synthesis of pharmaceuticals, such as Elafibranor, a drug for liver conditions.[4][5] It is also utilized in the production of agrochemicals and in polymer chemistry as an initiator for controlled radical polymerization processes like ATRP or RAFT.[2][6]

Q4: What are the common safety precautions when handling **Isopropyl 2-bromo-2-methylpropanoate**?

A4: **Isopropyl 2-bromo-2-methylpropanoate** is a flammable liquid and vapor.[3] It can cause skin and serious eye irritation, and may cause respiratory irritation. Always work in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and keep away from heat, sparks, and open flames.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of **Isopropyl 2-bromo-2-methylpropanoate** and provides potential solutions.

Low Product Yield

Problem: The final yield of **Isopropyl 2-bromo-2-methylpropanoate** is significantly lower than expected.

Potential Cause	Recommended Solution
Incomplete Reaction (Equilibrium not shifted towards products)	The Fischer esterification is a reversible reaction. To drive the equilibrium towards the ester product, use a large excess of isopropanol (e.g., 5-10 equivalents) or remove water as it forms using a Dean-Stark apparatus. ^{[7][8]}
Insufficient Catalyst	Ensure an adequate amount of acid catalyst is used. Typically, 1-5 mol% of a strong acid like sulfuric acid or p-toluenesulfonic acid relative to the carboxylic acid is effective.
Low Reaction Temperature	The reaction rate is temperature-dependent. Ensure the reaction is heated to reflux to achieve a reasonable reaction rate. The reflux temperature will depend on the boiling point of the isopropanol used.
Short Reaction Time	Fischer esterification can be slow. Monitor the reaction progress using TLC or GC to ensure it has gone to completion. Reaction times of 3-20 hours at reflux are common. ^[7]
Hydrolysis of Product During Workup	During the aqueous workup, the ester can be hydrolyzed back to the carboxylic acid, especially under acidic or basic conditions. Neutralize the reaction mixture carefully and minimize contact time with aqueous layers. Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid. ^[7]
Loss of Product During Purification	Isopropyl 2-bromo-2-methylpropanoate is a moderately volatile liquid. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal (rotary evaporation).

Product Impurity

Problem: The purified product shows the presence of significant impurities by GC or NMR analysis.

Potential Impurity	Identification	Mitigation Strategy
Unreacted 2-bromo-2-methylpropanoic acid	Acidic proton in ^1H NMR, broad OH peak in IR.	Ensure the reaction goes to completion. During workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid.
Unreacted Isopropanol	Characteristic peaks in ^1H NMR.	Use a minimal excess of isopropanol necessary to drive the reaction. Remove excess isopropanol under reduced pressure after the reaction is complete.
Side-products from Isopropanol	Isopropyl chloride, Isopropyl bromide.[2]	These can form if the reaction conditions are too harsh or if there are residual halides from the synthesis of the starting material. Purify the final product by fractional distillation.
Water	Broad peak in ^1H NMR (if using a wet solvent for analysis).	Dry the final product over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before final filtration and storage.

Experimental Protocols

Key Experiment: Synthesis of Isopropyl 2-bromo-2-methylpropanoate via Fischer Esterification

This protocol provides a standard procedure for the synthesis. The table below illustrates the expected yield based on variations in key reaction parameters.

Materials:

- 2-bromo-2-methylpropanoic acid
- Isopropanol
- Concentrated sulfuric acid (H_2SO_4)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Diethyl ether or other suitable extraction solvent

Procedure:

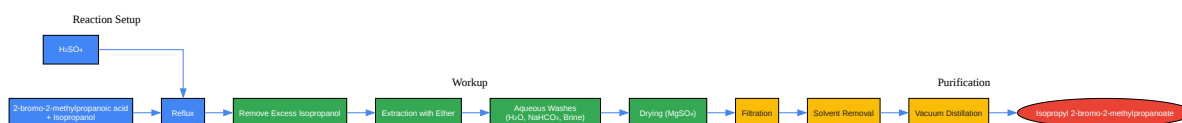
- To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-2-methylpropanoic acid (1.0 eq).
- Add isopropanol (5.0 eq).
- Slowly and carefully add concentrated sulfuric acid (0.02 eq) to the stirring mixture.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or GC.
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess isopropanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in diethyl ether and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation to yield pure **Isopropyl 2-bromo-2-methylpropanoate**.

Quantitative Data on Reaction Parameters vs. Yield:

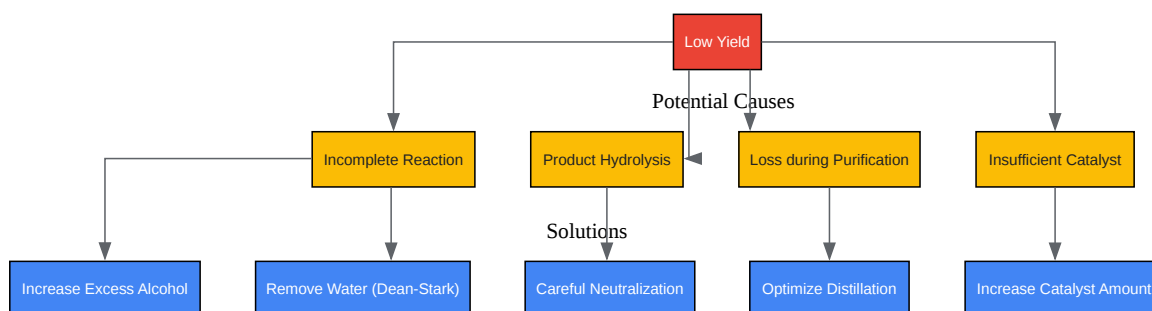
Molar Ratio (Isopropanol:A cid)	Catalyst (mol% H ₂ SO ₄)	Temperature (°C)	Time (h)	Yield (%)
3:1	2	Reflux	6	65-75
5:1	2	Reflux	6	80-90
10:1	2	Reflux	6	>90
5:1	1	Reflux	6	70-80
5:1	5	Reflux	6	85-95
5:1	2	60	6	40-50
5:1	2	Reflux	2	50-60

Visualizations



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Caption: Experimental workflow for the synthesis of **Isopropyl 2-bromo-2-methylpropanoate**.



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Caption: Troubleshooting logic for low yield in the synthesis.

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